molecular formula C10H9Cl2NO3 B3372973 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 941055-93-2

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B3372973
CAS RN: 941055-93-2
M. Wt: 262.09 g/mol
InChI Key: QRGBGJCLKIHNHF-UHFFFAOYSA-N
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Description

“2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a compound used for proteomics research . Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzodioxin ring, which is a type of heterocyclic compound . The compound also contains two chlorine atoms and an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 262.09 and a molecular formula of C10H9Cl2NO3 . The compound also has a topological polar surface area of 62.6 Ų and a complexity of 368 .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin, similar to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study synthesized various 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and found some of these compounds exhibited suitable antibacterial and antifungal potential with low hemolytic activity, indicating their promise as antimicrobial agents (Abbasi et al., 2020).

Anti-diabetic Agents

  • Another study focused on synthesizing new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. The compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibitors

  • A related study synthesized new sulfonamides with benzodioxane and acetamide moieties and tested their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most compounds exhibited significant inhibitory activity against yeast α-glucosidase, suggesting their utility in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).

Novel Antibacterial Agents

  • Further research involved the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which were found to exhibit potent antibacterial activity. This study highlights the potential of such compounds in the development of new antibacterial drugs (Abbasi et al., 2022).

Chiral Synthons for Therapeutic Agents

  • One interesting application involves the use of enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid as chiral synthons for enantiospecific synthesis of therapeutic agents. This research underscores the importance of such compounds in the pharmaceutical industry, particularly in the synthesis of optically pure therapeutic agents (Mishra et al., 2016).

Future Directions

The future directions for research on “2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” could include further investigation into its synthesis and potential applications. For instance, compounds with similar structures have shown antibacterial potential , suggesting that “this compound” might also have useful biological activities.

properties

IUPAC Name

2-chloro-N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-5-10(14)13-7-4-9-8(3-6(7)12)15-1-2-16-9/h3-4H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBGJCLKIHNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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